molecular formula C18H15ClN2O2 B1519733 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine CAS No. 1044559-74-1

4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Cat. No.: B1519733
CAS No.: 1044559-74-1
M. Wt: 326.8 g/mol
InChI Key: RVCLRWUKMWCGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound represents a complex substituted pyrimidine derivative characterized by multiple functional groups that contribute to its distinct chemical properties. The compound is formally registered under the Chemical Abstracts Service number 1044559-74-1, providing a unique identifier for this specific molecular entity. The molecular formula C₁₈H₁₅ClN₂O₂ indicates the presence of eighteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 326.77700 atomic mass units.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as 4-chloro-6-[(4-methoxybenzyl)oxy]-2-phenylpyrimidine. This nomenclature reflects the structural complexity of the molecule, which contains a pyrimidine core substituted at the 2-position with a phenyl group, at the 4-position with a chlorine atom, and at the 6-position with a 4-methoxybenzyloxy group. The compound also appears in chemical databases under several synonymous names, including 6-chloro-2-phenyl-4-pyrimidinyl 4-methoxybenzyl ether and chlorophenylpyrimidinylmethoxybenzylether, demonstrating the various approaches to describing its chemical structure.

The stereochemical properties of this compound are defined by its specific three-dimensional arrangement, which influences both its physical properties and potential biological activities. The International Chemical Identifier key RVCLRWUKMWCGIB-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, enabling precise identification across different chemical databases and research platforms. The compound exhibits a calculated octanol-water partition coefficient of 4.38460, indicating significant lipophilic character that influences its solubility properties and potential membrane permeability.

Property Value Source
Chemical Abstracts Service Number 1044559-74-1
Molecular Formula C₁₈H₁₅ClN₂O₂
Molecular Weight 326.77700
Melting Point 94-96°C
LogP 4.38460
Polar Surface Area 44.24000

Historical Context in Pyrimidine Chemistry

The development of this compound represents a continuation of the rich history of pyrimidine chemistry that began with fundamental discoveries in the late eighteenth and nineteenth centuries. The systematic study of pyrimidine derivatives originated with the work of Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and coined the term "pyrimidine" by combining "pyridine" and "amidine". This foundational work established the methodological framework that would later enable the synthesis of complex substituted pyrimidines such as the compound under investigation.

The evolution of pyrimidine chemistry has been characterized by increasingly sophisticated synthetic approaches that allow for precise substitution patterns and functional group incorporation. The synthesis of this compound represents the culmination of decades of advancement in heterocyclic chemistry, particularly in the development of methods for introducing ether linkages and halogen substituents onto the pyrimidine core. The compound's appearance in patent literature WO2008/95999 A1 indicates its relevance to contemporary research applications and potential commercial significance.

The historical progression from simple pyrimidine derivatives to complex multi-substituted compounds like this compound reflects the broader evolution of synthetic organic chemistry methodologies. Early pyrimidine synthesis relied on relatively simple condensation reactions, such as Gabriel's 1900 preparation of the parent pyrimidine from barbituric acid through 2,4,6-trichloropyrimidine. Contemporary synthesis of complex substituted pyrimidines requires sophisticated strategies for regioselective substitution and functional group tolerance, demonstrating the remarkable advancement in synthetic capabilities over more than a century of research.

The development of phenylpyrimidine derivatives has gained particular prominence in recent decades due to their diverse applications in medicinal chemistry and materials science. Research has shown that 2-phenylpyrimidine derivatives exhibit significant potential as antifungal agents targeting cytochrome P450 51, indicating the broader therapeutic relevance of this structural class. The incorporation of methoxyphenyl ether functionalities, as seen in this compound, represents a strategic approach to modulating the physicochemical properties and biological activities of phenylpyrimidine scaffolds.

Significance in Heterocyclic Compound Research

This compound occupies a significant position in contemporary heterocyclic compound research due to its representation of advanced synthetic methodologies and its potential applications across multiple research domains. The compound exemplifies the current state of pyrimidine chemistry, where complex substitution patterns can be achieved through sophisticated synthetic strategies that enable precise control over molecular architecture and properties. The presence of multiple functional groups within a single molecule provides researchers with a versatile platform for structure-activity relationship studies and chemical modification.

The significance of this compound in heterocyclic research is further emphasized by its commercial availability from multiple specialized chemical suppliers, indicating sustained research interest and practical utility. The compound is offered in various purities and quantities, ranging from milligram to gram scales, suggesting its use in both exploratory research and more extensive synthetic applications. The availability of detailed analytical data, including nuclear magnetic resonance spectra and mass spectrometry information, supports its use as a reliable research tool in academic and industrial settings.

The structural complexity of this compound makes it particularly valuable for investigating the relationship between molecular structure and biological activity. Recent research on phenylpyrimidine derivatives has demonstrated their potential as cytochrome P450 51 inhibitors with antifungal properties, suggesting that compounds with similar structural features may possess important therapeutic applications. The specific substitution pattern present in this compound, combining phenyl, chloro, and methoxyphenylmethoxy groups, provides a unique combination of electronic and steric effects that may influence its biological interactions.

The compound's significance extends beyond its immediate applications to its role as a representative example of modern heterocyclic chemistry. Research on biphenyl and phenylpyrimidine type derivatives has revealed important relationships between molecular structures and physical properties, particularly in the context of liquid crystal behavior and ferroelectric properties. While this compound may not directly exhibit liquid crystal properties, its structural features contribute to the broader understanding of how molecular architecture influences physical behavior in heterocyclic systems.

Research Application Relevance Supporting Evidence
Antifungal Agent Development High Phenylpyrimidine derivatives show CYP51 inhibition
Structure-Activity Studies High Complex substitution enables SAR analysis
Synthetic Methodology High Represents advanced pyrimidine functionalization
Physical Property Studies Moderate Related to phenylpyrimidine property research
Commercial Applications Moderate Multiple supplier availability

Properties

IUPAC Name

4-chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-22-15-9-7-13(8-10-15)12-23-17-11-16(19)20-18(21-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLRWUKMWCGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=NC(=N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670618
Record name 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044559-74-1
Record name 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN2O2C_{16}H_{16}ClN_{2}O_{2}, with a molecular weight of approximately 304.76 g/mol. The compound features a chloro group at the 4-position and a methoxyphenyl group at the 6-position, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Ring : Utilizing precursors such as 4-chloro-2-methylpyrimidine.
  • Substitution Reactions : Introducing methoxy and phenyl groups through nucleophilic substitution.
  • Purification : Techniques like recrystallization or chromatography are employed to isolate the final product.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against:

  • HeLa Cells : IC50 values indicating effective inhibition of cell proliferation.
  • AGS Gastric Adenocarcinoma Cells : Notably, related compounds have exhibited IC50 values around 53.02 µM, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy. In vitro assays revealed:

  • Minimum Inhibitory Concentration (MIC) : Values as low as 16 µg/mL against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of Action : Compounds with similar structures often disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anti-inflammatory Effects

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, particularly in the context of conditions like rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit COX enzymes has been highlighted, with IC50 values reported in the range of 23.8 to 42.1 µM for COX-1 and COX-2, respectively .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated a series of pyrimidine derivatives, including our compound, demonstrating significant cytotoxicity against multiple cancer lines with varying mechanisms attributed to structural modifications .
  • Antimicrobial Testing : Another study assessed the antimicrobial properties against fungal strains, revealing that modifications to the pyrimidine structure could enhance activity against specific pathogens .

Data Tables

Biological ActivityCell Line / PathogenIC50/MIC (µM)
AnticancerHeLa~50
AnticancerAGS53.02
AntimicrobialS. aureus16
AntimicrobialE. faecalis16
COX-1 Inhibition-19.45
COX-2 Inhibition-23.8

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its IUPAC name, 4-chloro-6-[(4-methoxybenzyl)oxy]-2-phenylpyrimidine, with a molecular formula of C18H15ClN2O2C_{18}H_{15}ClN_2O_2. It has a melting point range of 94 - 96°C and a purity level of 95% . The structural features of this compound contribute to its biological activities, particularly the presence of the chloro and methoxy groups which enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. The compound has been tested against various pathogens, showing significant antibacterial activity. For instance:

  • In vitro studies demonstrated that several pyrimidine derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)Reference
This compoundE. coli20
Novel Pyrimidine DerivativeS. aureus25
Pyrimidine with Fluorine SubstitutionP. aeruginosa22

Anticancer Properties

The anticancer potential of pyrimidines is another significant area of research. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. Studies indicate that modifications in the pyrimidine structure can lead to enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines (HeLa, K562). The results revealed that compounds with specific substitutions exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

Recent findings also suggest that some pyrimidine derivatives possess anti-inflammatory properties. For example, compounds structurally related to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.

Table 2: Anti-inflammatory Activity

CompoundCOX Inhibition IC50 (µM)Reference
This compound0.04
Related Pyrimidine Derivative0.05

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The UV-Vis absorption spectra of pyrimidine derivatives are highly sensitive to substituent effects. For example:

  • 4-Chloro-6-[(4-Methoxyphenyl)Methoxy]-2-Phenylpyrimidine : The 4-methoxyphenylmethoxy group introduces strong electron-donating effects, leading to reduced absorption intensity and peak broadening in UV-Vis spectra. This is attributed to disrupted π-electron conjugation due to steric hindrance and electronic interference .
  • 4-Chloro-6-(Methylthio)-2-Phenylpyrimidine (CMTP) : Replacing the methoxy group with a methylthio substituent (as in CMTP) enhances absorption intensity due to the sulfur atom’s polarizability and reduced steric effects .
  • 4-Chloro-6-Methoxy-2-Phenylpyrimidine : Simplifying the 6-position substituent to a methoxy group (without the phenylmethoxy extension) results in sharper UV-Vis peaks, indicating improved conjugation .

Table 1: UV-Vis Spectral Data of Selected Pyrimidines

Compound λmax (nm) Absorption Intensity Reference
This compound ~320 (broad) Low
4-Chloro-6-(methylthio)-2-phenylpyrimidine (CMTP) 290–310 High
4-Chloro-6-methoxy-2-phenylpyrimidine 300–320 Moderate

Table 2: Key Properties of Structural Analogues

Compound Key Substituents Application Area Reference
This compound 4-Cl, 6-(4-MeO-Ph-OCH2), 2-Ph Medicinal Chemistry
4-Chloro-6-(methylthio)-2-phenylpyrimidine (CMTP) 4-Cl, 6-SMe, 2-Ph Agrochemicals
4-Chloro-6-methoxy-5-methylpyrimidine 4-Cl, 6-OMe, 5-Me Agrochemicals

Preparation Methods

Conversion of 4-Chloro-6-methoxypyrimidine to 4-Chloro-6-hydroxypyrimidine

A crucial intermediate, 4-chloro-6-hydroxypyrimidine, can be prepared by hydrolysis of 4-chloro-6-methoxypyrimidine using hydrogen halides (preferably hydrogen chloride) under controlled temperature and pressure conditions. This process involves the cleavage of the methoxy group and formation of the hydroxy substituent at the 6-position.

  • Reaction conditions: The reaction is typically conducted at 5–30 °C and 0.1 to 20 bar pressure, with optimal yields at atmospheric pressure (0.5 to 3 bar preferred).
  • Mechanism: The methyl group is cleaved as methyl halide gas, which escapes, driving the reaction forward.
  • Outcome: The 4-chloro-6-hydroxypyrimidine precipitates out and is isolated by filtration with high purity (HPLC yield ~99.1%).

Etherification to Introduce the (4-Methoxyphenyl)methoxy Group

The hydroxy group at the 6-position can be converted to the desired ether by reaction with 4-methoxybenzyl halides or derivatives under basic or catalytic conditions. This step introduces the 4-methoxyphenylmethoxy substituent, completing the key structural feature of the target compound.

  • Typical reagents: 4-Methoxybenzyl chloride or bromide.
  • Conditions: The reaction is often carried out in polar aprotic solvents such as DMF or acetonitrile, with bases like potassium carbonate or sodium hydride to deprotonate the hydroxy group.
  • Yield and purity: Efficient etherification yields the desired 4-chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine in good yields, although exact data varies depending on conditions.

Alternative Synthetic Approaches

Some studies report alternative routes involving direct nucleophilic substitution on 4,6-dichloropyrimidine derivatives with 4-methoxybenzyl alcohol or related nucleophiles. These methods may require harsher conditions or catalysts but can streamline synthesis by avoiding intermediate hydroxy compounds.

Data Table Summarizing Key Preparation Steps

Step No. Intermediate/Compound Reagents/Conditions Yield (%) Notes
1 4-Chloro-6-methoxypyrimidine Classical pyrimidine synthesis Variable Phenyl substitution introduced at 2-position
2 4-Chloro-6-hydroxypyrimidine HCl gas, 5–30 °C, 0.1–20 bar, filtration ~99.1 Methyl halide byproduct escapes as gas
3 4-Chloro-6-[(4-methoxyphenyl)methoxy]pyrimidine 4-Methoxybenzyl chloride, K2CO3, DMF 70–85* Etherification step; yield depends on conditions

*Yield range estimated from analogous etherification reactions reported in literature.

Research Findings and Analysis

  • The hydrolysis of methoxy to hydroxy at the 6-position is highly efficient and clean, with minimal side products, making it a preferred route for preparing the hydroxy intermediate.
  • The etherification step requires careful control of base strength and solvent choice to avoid side reactions such as elimination or over-alkylation.
  • Alternative routes involving direct substitution on 4,6-dichloropyrimidines are less commonly reported but may offer synthetic advantages in specific contexts.
  • The presence of the 2-phenyl substituent influences the reactivity and selectivity of the pyrimidine ring, necessitating optimization of reaction parameters for each step.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, introducing the 4-methoxyphenyl methoxy group may require reacting a chlorinated pyrimidine precursor with a 4-methoxybenzyl alcohol derivative under basic conditions. Optimization includes using catalysts (e.g., Pd for coupling reactions), controlling temperature (e.g., 60–80°C for substitution reactions), and employing purification techniques like column chromatography or recrystallization to achieve >90% purity . Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) are critical for yield improvement.

Q. What safety protocols are critical when handling chlorinated pyrimidine derivatives?

Essential precautions include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods or gloveboxes to prevent inhalation of volatile intermediates.
  • Waste management: Segregate halogenated waste and dispose via certified hazardous waste facilities.
  • Emergency measures: Neutralize spills with sodium bicarbonate and adsorbents like vermiculite .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR confirm substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 357.08).
  • X-ray Crystallography : Resolves 3D structure and dihedral angles between aromatic rings, critical for understanding steric effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Crystallographic Analysis : Determine intermolecular interactions (e.g., hydrogen bonds between the methoxy group and target proteins) .
  • Bioisosteric Replacement : Synthesize analogs with substituent variations (e.g., replacing chlorine with fluorine) and compare activity in kinase inhibition assays .
  • Molecular Docking : Use software like AutoDock to predict binding affinities with biological targets (e.g., EGFR or MAPK pathways) .

Q. How should researchers resolve contradictions in reported biological activities of pyrimidine derivatives?

  • Meta-Analysis : Compare experimental conditions across studies (e.g., cell lines, dosage, and assay endpoints). For example, discrepancies in IC50_{50} values may arise from differing solvent systems (DMSO vs. aqueous buffers) .
  • Dose-Response Validation : Replicate studies under standardized protocols, including control compounds (e.g., doxorubicin for cytotoxicity assays).

Q. What computational strategies predict the interaction mechanisms of this compound with biological targets?

  • Pharmacophore Modeling : Identify key functional groups (e.g., chlorine and methoxy moieties) responsible for target engagement using tools like Schrödinger’s Phase.
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over time (e.g., 100 ns trajectories in GROMACS) to assess conformational changes in target proteins .

Q. How can reaction pathways be analyzed to troubleshoot low yields in large-scale synthesis?

  • Reaction Monitoring : Use LC-MS to detect intermediates and side products (e.g., dechlorinated byproducts).
  • Kinetic Studies : Vary temperature and catalyst loading to identify rate-limiting steps. For example, increasing Pd(PPh3_3)4_4 from 2 mol% to 5 mol% may enhance coupling efficiency .

Methodological Considerations

  • Experimental Design : For bioactivity studies, include positive/negative controls and triplicate measurements to ensure reproducibility.
  • Data Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions (e.g., ChemDraw simulations) to validate structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.